molecular formula C25H27ClFN3O2 B2519802 3-((3-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897734-47-3

3-((3-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No. B2519802
CAS RN: 897734-47-3
M. Wt: 455.96
InChI Key: CKZPYLMNDFWOAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the reaction of a diamine with a dicarbonyl compound . In the case of this compound, it appears that a 3-chlorophenyl group and a 2-fluorophenyl group have been attached to the nitrogen atoms of the piperazine ring. This could potentially be achieved through a series of substitution reactions.

Scientific Research Applications

a. Dopamine D3 Receptor Agonist: The compound’s piperazine moiety suggests potential interactions with neurotransmitter receptors. Investigating its affinity for dopamine D3 receptors could lead to the development of novel antipsychotic or anti-addiction drugs .

b. Anti-Inflammatory Effects: Hydroxy-substituted pyridinones often exhibit anti-inflammatory properties. Researchers could explore the compound’s ability to modulate inflammatory pathways, potentially leading to new therapeutic agents.

Organic Synthesis and Catalysis

The chlorophenyl and fluorophenyl substituents make this compound an interesting candidate for catalytic reactions:

a. Protodeboronation: Protodeboronation of boronic esters is essential in organic synthesis. Investigating whether this compound undergoes efficient protodeboronation could expand its utility as a building block .

b. Alkene Hydromethylation: The radical approach used for protodeboronation could also enable formal anti-Markovnikov alkene hydromethylation. This transformation remains relatively unexplored, and the compound’s structure suggests it could participate in such reactions .

properties

IUPAC Name

3-[(3-chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClFN3O2/c1-3-30-17(2)15-22(31)23(25(30)32)24(18-7-6-8-19(26)16-18)29-13-11-28(12-14-29)21-10-5-4-9-20(21)27/h4-10,15-16,24,31H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZPYLMNDFWOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)Cl)N3CCN(CC3)C4=CC=CC=C4F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

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